2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl and methylphenyl groups, as well as a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHANONE
- 1-(4-CHLOROPHENYL)-2-({4-ETHYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHANONE
Uniqueness
The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19ClN4OS2 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-4-10-20(11-5-16)32-21-14-27-24(31-15-17-6-8-18(25)9-7-17)29-22(21)23(30)28-19-3-2-12-26-13-19/h2-14H,15H2,1H3,(H,28,30) |
InChI Key |
ANJVYAWVIBRIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.